Nastorazepide (calcium salt)
Description
Crystallographic Properties
While detailed single-crystal X-ray diffraction data for the calcium salt remain unreported in public databases, the free acid’s structure provides insights:
Rationale for Salt Formation
Conversion to the calcium salt improves aqueous solubility and oral bioavailability , addressing the free acid’s limited dissolution in physiological fluids. The calcium counterion stabilizes the carboxylate group via ionic interactions, enhancing pharmacokinetic properties for therapeutic applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (free acid in DMSO-d₆):
Infrared (IR) Spectroscopy
Structure
3D Structure of Parent
Properties
Molecular Formula |
C58H70CaN8O10 |
|---|---|
Molecular Weight |
1079.3 g/mol |
IUPAC Name |
calcium;3-[[(3R)-1-cyclohexyl-5-(3,3-dimethyl-2-oxobutyl)-4-oxo-2,3-dihydro-1,5-benzodiazepin-3-yl]carbamoylamino]benzoate |
InChI |
InChI=1S/2C29H36N4O5.Ca/c2*1-29(2,3)25(34)18-33-24-15-8-7-14-23(24)32(21-12-5-4-6-13-21)17-22(26(33)35)31-28(38)30-20-11-9-10-19(16-20)27(36)37;/h2*7-11,14-16,21-22H,4-6,12-13,17-18H2,1-3H3,(H,36,37)(H2,30,31,38);/q;;+2/p-2/t2*22-;/m11./s1 |
InChI Key |
DLRNGUKRKXEPEL-LJWMURKVSA-L |
Isomeric SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(C[C@H](C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
Canonical SMILES |
CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.CC(C)(C)C(=O)CN1C2=CC=CC=C2N(CC(C1=O)NC(=O)NC3=CC=CC(=C3)C(=O)[O-])C4CCCCC4.[Ca+2] |
Origin of Product |
United States |
Preparation Methods
Intermediate Synthesis
The initial step involves the reaction of (R)-(-)-2-oxo-3-tert-butoxycarbonylamino-5-cyclohexyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepine with 1-chloropinacolone in toluene, catalyzed by tetrabutylammonium bromide. Sodium hydroxide (30% aqueous solution) is added dropwise at temperatures ≤10°C to maintain reaction control. The aqueous layer is removed, and the toluene layer undergoes water washing to isolate the intermediate.
Table 1: Reaction Conditions for Intermediate Synthesis
| Parameter | Value |
|---|---|
| Solvent | Toluene |
| Catalyst | Tetrabutylammonium bromide |
| Temperature | ≤10°C |
| Sodium hydroxide (aq.) | 30% concentration |
| Reaction time | 1 hour post-addition |
Ureido-Benzoic Acid Formation
The intermediate undergoes ureido-functionalization via reaction with 3-aminobenzoic acid derivatives. This step is conducted in ethanol, with subsequent crystallization induced by dropwise water addition. The precipitated crystals are isolated via centrifugation and dried under reduced pressure, yielding a 0.5 ethanolate monohydrate.
Crystallization and Amorphous Phase Control
Crystallization conditions critically influence the physical form of nastorazepide calcium salt. The amorphous phase is favored for its solubility and bioavailability, achieved through solvent-antisolvent methods.
Solvent-Antisolvent System
Ethanol-water mixtures are employed, with water acting as the antisolvent. A 60°C ethanol solution of the ureido-benzoic acid intermediate is mixed with water (ethanol:water ratio = 1:0.6), precipitating crystals.
Table 2: Crystallization Parameters
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Antisolvent | Water |
| Temperature | 60°C (dissolution), 10°C (precipitation) |
| Solvent:Antisolvent Ratio | 1:0.6 (v/v) |
Amorphous Phase Stabilization
To obtain the amorphous form, isopropanol (IPA)-water mixtures are used. An IPA:water ratio of 1:2.75–1:5 ensures amorphous phase stability, avoiding crystalline impurities. The amorphous nature is confirmed via powder X-ray diffraction (PXRD), showing characteristic halo patterns without sharp peaks.
Calcium Salt Precipitation
The final step involves converting the benzoic acid derivative into its calcium salt. Sodium hydroxide (1.0–1.10 mol eq.) and calcium chloride (0.5–1.5 mol eq.) are reacted with the intermediate under controlled conditions.
Reaction Optimization
Calcium chloride dihydrate (112.7 g) is dissolved in water (3012 mL) and added dropwise to the intermediate solution at ≤10°C. Post-addition, the mixture is heated to 50°C for 2 hours, cooled to ≤10°C, and centrifuged. Washing with IPA-water (1:3.14 v/v) removes residual impurities.
Table 3: Calcium Salt Precipitation Conditions
| Parameter | Value |
|---|---|
| Calcium source | Calcium chloride dihydrate |
| Temperature | ≤10°C (addition), 50°C (aging) |
| Molar ratio (NaOH:CaCl₂) | 1.0–1.10:0.5–1.5 |
| Washing solvent | IPA-water (1:3.14 v/v) |
Purification and Quality Control
Centrifugation and Drying
Post-precipitation, the product is centrifuged and washed sequentially with IPA-water and water. Drying under reduced pressure yields nastorazepide calcium salt with >98% purity.
Analytical Characterization
-
PXRD : Amorphous form confirmed by absence of crystalline peaks.
-
¹H-NMR (DMSO-d₆) : δ 1.18 (s, 18H, tert-butyl), 1.10–2.03 (m, 20H, cyclohexyl), 7.07–7.56 (m, aromatic protons).
-
IR (KBr) : Peaks at 2935 cm⁻¹ (C-H stretch), 1648 cm⁻¹ (C=O), 1553 cm⁻¹ (N-H bend).
Table 4: Key Spectral Data
| Technique | Characteristic Signals |
|---|---|
| ¹H-NMR | δ 1.18 (s, tert-butyl), 7.07–7.56 (aromatic) |
| IR | 1648 cm⁻¹ (C=O stretch) |
| PXRD | Amorphous halo pattern |
Scale-Up Considerations
Industrial-scale production requires careful control of:
Chemical Reactions Analysis
Scope of Available Data
The search results focus on general calcium salt chemistry and reactions involving calcium-based compounds like calcium chloride, calcium carbonate, and calcium gluconate. For example:
-
Calcium chloride reacts with concrete to form calcium oxychloride, causing degradation .
-
Calcium gluconate acts as a chelating agent, binding metal ions in biological systems .
-
Calcium precipitates (e.g., calcium bilirubinate, palmitate) are observed in gallstones .
No sources directly address Nastorazepide , a calcium salt of Nastorazepide acid.
General Calcium Salt Reaction Principles
While specific data for Nastorazepide is absent, general calcium salt reactions include:
-
Precipitation : Calcium salts may form insoluble compounds (e.g., calcium carbonate or hydroxide) under certain pH or ionic conditions .
-
Chelation : Calcium gluconate binds divalent/trivalent metal ions (e.g., Fe²⁺, Al³⁺), altering solubility and reactivity .
-
Degradation : Calcium chloride reacts with concrete via calcium hydroxide to form calcium oxychloride, leading to structural damage .
Research Gaps
The absence of data on Nastorazepide calcium salt suggests:
-
Limited published studies : No references to its synthesis, stability, or reactivity were found in the provided sources.
-
Potential analogies : Insights might be drawn from related calcium salts (e.g., calcium gluconate), but direct extrapolation is speculative.
Recommendations for Further Research
To address the query comprehensively:
-
Review specialized databases : Search for Nastorazepide in chemical repositories (e.g., PubChem, SciFinder).
-
Consult patent literature : Investigate filings related to Nastorazepide’s synthesis or applications.
-
Experimental studies : Conduct stability assays or reactivity tests with analogous calcium salts to infer potential behavior.
Scientific Research Applications
Scientific Research Applications
Nastorazepide has been investigated across several domains:
1. Oncology:
- Therapeutic Potential: Nastorazepide is being explored for its antineoplastic activity against pancreatic adenocarcinoma and metastatic pancreatic carcinoma. Its ability to inhibit CCK-2 receptors has been linked to reduced tumor cell proliferation .
- Case Studies: Preclinical models have demonstrated that Nastorazepide can effectively target CCK-2-positive tumors, leading to significant reductions in tumor size and improved survival rates in treated subjects .
2. Gastrointestinal Disorders:
- Modulation of Functions: Research indicates that Nastorazepide can modulate gastrointestinal functions by antagonizing CCK-2 receptors, which play a critical role in digestive processes .
- Clinical Trials: Ongoing clinical trials are assessing its efficacy in treating conditions like gastritis and other digestive disorders characterized by elevated gastrin levels .
3. Drug Development:
- Pharmaceutical Applications: Nastorazepide serves as a model compound for studying structure-activity relationships within benzodiazepine derivatives. Its interactions with CCK-2 receptors are being utilized to develop new pharmaceuticals targeting similar pathways .
- Theranostics: The compound is being investigated for its potential use in theranostic applications, combining diagnostic imaging with targeted therapy for CCK-2 receptor-positive cancers .
Table 1: Summary of Research Findings on Nastorazepide
Table 2: Clinical Trial Overview
| Study Phase | Condition Treated | Status |
|---|---|---|
| Phase I | Pancreatic adenocarcinoma | Ongoing |
| Phase II | Gastritis | Recruiting |
| Preclinical | CCK-2 positive tumors | Completed |
Mechanism of Action
Nastorazepide (calcium salt) exerts its effects by selectively binding to and antagonizing the cholecystokinin 2 (CCK-2) receptors. This prevents the activation of these receptors by gastrin, a peptide hormone associated with the proliferation of gastrointestinal and pancreatic tumor cells. By inhibiting the CCK-2 receptors, Nastorazepide (calcium salt) reduces tumor growth and enhances the efficacy of other chemotherapeutic agents .
Comparison with Similar Compounds
Key Comparators
Nastorazepide (Z-360) Target: Selective CCK-2 receptor antagonist. Administration: Oral. Clinical Stage: Phase II (metastatic pancreatic adenocarcinoma, unresectable pancreatic cancer) . Advantages:
- High stability in human blood (>93% intact after 120 hours) .
- Radiolabeling capability (e.g., with indium-111) for tumor imaging .
- Synergistic efficacy with gemcitabine in clinical trials .
Devazepide (L-364,718) Target: Non-selective CCK-A/B receptor antagonist. Administration: Oral. Clinical Stage: Preclinical/early-phase studies. Advantages:
- High potency (IC₅₀: 81 pM for rat pancreatic CCK receptors) .
- Limitations :
- Non-selectivity may lead to off-target effects (e.g., gallbladder and CNS activity) .
Proglumide Sodium Salt Target: Non-selective CCK-A/B antagonist. Administration: Oral. Clinical Stage: Approved for gastrointestinal disorders (e.g., peptic ulcers). Limitations:
Lorglumide (CR-1409 Sodium Salt)
- Target : CCK1-selective antagonist.
- Administration : Oral.
- Clinical Stage : Preclinical.
- Limitations :
- No reported activity against CCK-2 receptor-expressing tumors .
SR 27897
- Target : CCK1 antagonist.
- Administration : Oral.
- Clinical Stage : Preclinical.
- Limitations :
Comparative Analysis Table
| Compound | Target Selectivity | Administration | Clinical Stage | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Nastorazepide (Z-360) | CCK-2 | Oral | Phase II | Radiolabeling capability, oral stability | Limited data on non-pancreatic cancers |
| Devazepide | CCK-A/B | Oral | Preclinical | High potency | Non-selective; off-target effects |
| Proglumide | CCK-A/B | Oral | Approved (GI use) | Established safety profile | Low affinity; no oncologic focus |
| Lorglumide | CCK1 | Oral | Preclinical | CCK1 specificity | No CCK-2 targeting |
| SR 27897 | CCK1 | Oral | Preclinical | Potential metabolic applications | Not studied in oncology |
Structural and Pharmacokinetic Distinctions
- Nastorazepide : Incorporates a 1,5-benzodiazepine core linked to a DOTA chelator (in derivatives like IP-001), enabling radiometal coordination for imaging . Its calcium salt formulation enhances solubility and stability, critical for oral bioavailability .
- Peptide Antagonists (e.g., Gastrin analogs) : Suffer from rapid enzymatic degradation and high renal retention, limiting therapeutic utility .
- Devazepide : Smaller molecular weight (MW: ~569 g/mol vs. Nastorazepide’s ~1043 g/mol) but lacks tumor-targeting functional groups .
Clinical and Preclinical Findings
- Nastorazepide: In a Phase II trial, 167 patients with pancreatic cancer showed improved outcomes when Nastorazepide was combined with gemcitabine . Preclinical SPECT/CT imaging with [¹¹¹In]In-IP-001 demonstrated rapid tumor uptake (2.36% ID/cc at 4 hours) in A549 xenografts, though liver/kidney accumulation remains a challenge .
Q & A
Q. What is the mechanism of action of Nastorazepide (calcium salt) as a CCK-2 receptor antagonist, and how does its selectivity impact experimental design?
Nastorazepide acts as a selective, orally available antagonist of the gastrin/cholecystokinin-2 (CCK-2) receptor, inhibiting receptor activation by competing with endogenous ligands like gastrin. Its 1,5-benzodiazepine derivative structure confers high specificity for CCK-2 over CCK-1 receptors, reducing off-target effects in studies. Researchers should validate selectivity using comparative IC50 assays (e.g., CCK-2 vs. CCK-1 receptor binding in pancreatic and neuronal cell lines) and employ receptor knockout models to confirm target specificity .
Q. What standardized in vitro and in vivo models are used to evaluate Nastorazepide’s antitumor activity?
- In vitro : Cell proliferation assays (e.g., pancreatic or gastric cancer cell lines) with gastrin-stimulated growth, measured via MTT or BrdU incorporation. CCK-2 receptor expression should be confirmed via qPCR or Western blot .
- In vivo : Subcutaneous xenograft models (e.g., human pancreatic cancer cells in immunodeficient mice) and orthotopic models for metastasis studies. Tumor volume and survival endpoints are common. Co-administration with gemcitabine is used to assess synergistic effects .
Advanced Research Questions
Q. How can researchers optimize experimental designs to evaluate Nastorazepide’s pharmacokinetics, considering its calcium salt formulation?
- Calcium quantification : Use EDTA titration (0.010 M EDTA, pH ≥ 12 adjusted with NaOH, murexide indicator) to determine free calcium ions, ensuring formulation stability .
- Bioavailability studies : Employ LC-MS/MS to measure plasma concentrations in rodent models, comparing oral vs. intravenous administration. Account for calcium’s impact on gastrointestinal absorption and potential interactions with dietary calcium .
Q. What methodologies address discrepancies in Nastorazepide’s efficacy across different cancer models?
Contradictions (e.g., strong efficacy in pancreatic cancer vs. limited activity in colorectal models) may arise from tumor microenvironment differences (e.g., CCK-2 receptor density or gastrin secretion levels). Solutions include:
Q. How does Nastorazepide modulate exosome-mediated pathways in infection or cancer models, and what assays are recommended?
Nastorazepide may alter exosome production in infected cells (e.g., rotavirus-infected intestinal epithelia). Methods include:
- Exosome isolation : Ultracentrifugation or size-exclusion chromatography from cell culture media .
- Functional assays : Co-culture of exosomes with immune cells (e.g., macrophages) to assess cytokine release (ELISA) or phagocytosis (flow cytometry) .
Q. What strategies enhance the efficacy of Nastorazepide in combination therapies (e.g., with gemcitabine)?
- Sequential dosing : Preclinical studies suggest administering Nastorazepide before gemcitabine to reduce stromal resistance in pancreatic tumors .
- Pharmacodynamic modeling : Use PK/PD simulations to align peak drug concentrations with tumor cell cycle phases .
Methodological and Regulatory Considerations
Q. Which analytical techniques ensure the stability and purity of Nastorazepide (calcium salt) in preclinical formulations?
- Purity : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm .
- Stability : Accelerated degradation studies (40°C/75% RH for 6 months) monitored via LC-MS to identify hydrolysis byproducts .
Q. How can academic research on Nastorazepide be integrated into regulatory frameworks under FAIR data principles?
- Data standardization : Align experimental metadata with the EU’s Common Data Platform on Chemicals (e.g., structured formats for IC50, dosing regimens) .
- Literature curation : Submit raw datasets (e.g., RNA-seq, survival curves) to repositories like EASIS for regulatory cross-referencing .
Q. What are best practices for documenting Nastorazepide studies to ensure reproducibility?
- Detailed protocols : Include exact buffer compositions (e.g., NaOH concentration for calcium assays) and equipment settings (e.g., ultracentrifugation RPM) .
- Negative controls : Report vehicle-treated cohorts and CCK-2 receptor-negative cell lines to validate specificity .
Tables
Q. Table 1. Key Pharmacological Parameters of Nastorazepide
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
